molecular formula C12H9NO3 B096009 4-NITRO-[1,1'-BIPHENYL]-3-OL CAS No. 18062-89-0

4-NITRO-[1,1'-BIPHENYL]-3-OL

Numéro de catalogue: B096009
Numéro CAS: 18062-89-0
Poids moléculaire: 215.2 g/mol
Clé InChI: HYPKGPVDQYUOSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1,1’-Biphenyl)-3-ol, 4-nitro- is an organic compound with the molecular formula C12H9NO2. It is also known by other names such as 4-Nitrobiphenyl and 4-Nitrodiphenyl . This compound is characterized by a biphenyl structure with a hydroxyl group at the 3-position and a nitro group at the 4-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-3-ol, 4-nitro- typically involves the nitration of biphenyl compounds. One common method is the nitration of biphenyl using nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .

Industrial Production Methods

Industrial production of (1,1’-Biphenyl)-3-ol, 4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

(1,1’-Biphenyl)-3-ol, 4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

(1,1’-Biphenyl)-3-ol, 4-nitro- has several applications in scientific research:

Mécanisme D'action

The mechanism of action of (1,1’-Biphenyl)-3-ol, 4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(1,1’-Biphenyl)-3-ol, 4-nitro- is unique due to the presence of both a hydroxyl group and a nitro group on the biphenyl structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-nitro-[1,1'-biphenyl]-3-ol, and how are reaction conditions optimized?

  • Synthesis Steps :

Nitration of Biphenyl Derivatives : Nitration of a biphenyl precursor (e.g., 3-hydroxybiphenyl) using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a mixed acid system. The nitro group is introduced regioselectively at the 4-position due to the directing effects of the hydroxyl group .

Temperature Control : Maintain temperatures between 0–5°C to minimize byproducts (e.g., di-nitrated derivatives).

Purification : Crystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the pure product.

  • Key Considerations : Excess nitric acid increases di-nitration risk, while insufficient acid reduces yield. Monitor reaction progress via TLC or HPLC .

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • ¹H NMR : Peaks for aromatic protons (δ 6.8–8.2 ppm) and hydroxyl (δ 5.2–5.5 ppm, broad). The nitro group deshields adjacent protons, causing downfield shifts .
  • IR Spectroscopy : Stretching vibrations for -OH (~3200 cm⁻¹), -NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 215.2 (C₁₂H₉NO₃) with fragmentation patterns confirming biphenyl backbone .

Q. What purification techniques are effective for isolating this compound?

  • Options :

  • Crystallization : Use ethanol/water (70:30 v/v) for high-purity crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for lab-scale purification.
    • Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in electrophilic substitution reactions?

  • Mechanistic Insight :

  • The nitro group is a strong electron-withdrawing meta-director, deactivating the ring and favoring substitution at the meta position relative to itself.
  • Example Reaction : Bromination with Br₂/FeBr₃ yields 4-nitro-3-bromo-[1,1'-biphenyl]-3-ol as the major product .
    • Contradiction Note : Competing directing effects from the hydroxyl group (ortho/para-directing) can lead to regioselectivity challenges, requiring controlled stoichiometry .

Q. What strategies mitigate data contradictions in reaction yield optimization?

  • Case Study : Conflicting reports on reduction of the nitro group to an amine.

  • Resolution :

Catalyst Screening : Pd/C (5% wt.) in ethanol under H₂ (1 atm) achieves >90% yield, while Fe/HCl gives inconsistent results due to over-reduction .

Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .

  • Recommendation : Replicate conditions with strict inert atmosphere control and real-time monitoring (e.g., in-situ IR) .

Q. How do substituents on analogous biphenyl compounds affect biological activity?

  • Comparative Analysis :

CompoundSubstituentsObserved Activity
This compound-NO₂ (4), -OH (3)Moderate antimicrobial
3'-Fluoro-4-nitro derivative-F (3'), -NO₂ (4)Enhanced cytotoxicity
4-Amino derivative-NH₂ (4)Increased enzyme inhibition
  • Mechanistic Basis : Electron-withdrawing groups (e.g., -NO₂) enhance membrane penetration, while -NH₂ derivatives form hydrogen bonds with biological targets .

Q. What are the challenges in spectroscopic differentiation of positional isomers?

  • Example : Distinguishing this compound from 3-nitro-[1,1'-biphenyl]-4-ol.

  • Solution :
  • NOESY NMR : Correlates spatial proximity of substituents.
  • X-ray Crystallography : Definitive structural assignment via crystal lattice analysis .
    • Pitfall : Overlapping aromatic signals in ¹H NMR require high-field instruments (≥400 MHz) .

Q. Methodological Tables

Table 1. Synthetic Methods Comparison

MethodConditionsYield (%)Purity (%)Reference
Nitration (HNO₃/H₂SO₄)0–5°C, 4 h65–7095
Catalytic ReductionPd/C, H₂, ethanol, 25°C85–9098

Table 2. Key Spectroscopic Data

TechniqueDiagnostic SignalsReference
¹H NMRδ 8.1 (d, 1H, nitro-adjacent), δ 5.4 (s, 1H, -OH)
IR1520 cm⁻¹ (NO₂ asym. stretch)

Propriétés

Numéro CAS

18062-89-0

Formule moléculaire

C12H9NO3

Poids moléculaire

215.2 g/mol

Nom IUPAC

2-nitro-5-phenylphenol

InChI

InChI=1S/C12H9NO3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H

Clé InChI

HYPKGPVDQYUOSV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O

SMILES canonique

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O

Key on ui other cas no.

18062-89-0

Solubilité

1.39e-04 M

Origine du produit

United States

Synthesis routes and methods I

Procedure details

A solution of 3-phenyl phenol (2 g, 11 mmol) in acetic acid was treated with concentrated nitric acid drop-wise until all starting material was consumed. The solution was partitioned between water and methylene chloride. The organic phase was separated and the aqueous phase was extracted once more with methylene chloride. The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by silica gel chromatography (ethyl acetate/hexanes) to afford desired (1.2 g, 50%). 1H NMR (CDCl3): d 10.65(s, 1H), 8.18 (d, 1H, J=10.0 Hz), 7.65 (d, 2H, J=6.0 Hz), 7.49 (m, 3H), 7.34 (s, 1H), 7.10 (d, 1H, J=10.0 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

9.3 g (40 mmol) of 4-chloro-2-(ethoxymethoxy)-1-nitrobenzene from step A and 7.3 g (60 mmol) of phenylboric acid were dissolved in 170 mL of toluene under nitrogen. Then, 0.1 g (0.5 mmol) of palladium acetate, 0.35 g (1 mmol) of 2-(dicyclohexylphosphino)biphenyl and 15 g of tripotassium phosphate were added, and the reaction mixture was heated to 80° C. At the end of the reaction, the reaction mixture was poured into 100 mL of ethyl acetate and the organic phase was extracted with dilute sodium hydroxide solution and then dried over magnesium sulfate. The solvent was distilled off in a rotary evaporator, and the residue was purified on silica gel with hexane/ethyl acetate (9:1). The resulting product dissolved in 50 mL of ethanol was heated to 50° C. 80 mL of a 2.9-molar ethanolic hydrochloric acid solution was then added dropwise after which the reaction mixture was cooled to 0° C. The precipitate was filtered off, washed twice with 20-mL portions of ethanol and then dried. This gave 9.35 g of 4-nitro-1,1′-biphenyl-3-ol.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Name
tripotassium phosphate
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.